molecular formula C8H5ClFNO B8012782 2-Chloro-5-fluoro-3-methoxybenzonitrile

2-Chloro-5-fluoro-3-methoxybenzonitrile

Cat. No.: B8012782
M. Wt: 185.58 g/mol
InChI Key: MLEGGVSPWRTKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-methoxybenzonitrile is a halogenated benzonitrile derivative characterized by a chloro group at position 2, a fluoro group at position 5, and a methoxy group at position 3 of the benzene ring. Its molecular formula is C₈H₅ClFNO, with a molecular weight of 185.58 g/mol. The nitrile group (-C≡N) enhances stability and serves as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGGVSPWRTKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method includes the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of 2-Chloro-5-fluoro-3-methoxybenzonitrile may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the required standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or acids .

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The positions and types of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-5-fluoro-3-methoxybenzonitrile C₈H₅ClFNO Cl (2), F (5), OCH₃ (3) 185.58 Intermediate for drug synthesis
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O NH₂ (2), Cl (4), OCH₃ (5) 198.61 Higher polarity due to NH₂; used in bioactive molecule synthesis
2-Chloro-5-(trifluoromethyl)benzonitrile C₈H₃ClF₃N Cl (2), CF₃ (5) 205.46 Lipophilic; environmental toxicity (R51/53)
3-chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile C₁₄H₉Cl₂NO₂ Cl (3, 2'), OCH₃ (5'), phenoxy linkage 298.14 Steric hindrance from phenoxy group; potential herbicide

Key Observations :

  • Electron-withdrawing vs. donating groups : The trifluoromethyl (-CF₃) group in ’s compound enhances lipophilicity compared to the methoxy (-OCH₃) group in the target compound, which introduces moderate polarity.

Pharmacokinetic and Bioactivity Profiles

Data from (5-Bromo-2,3-difluorobenzonitrile analogs) highlight trends in drug-likeness and metabolic interactions:

Parameter 2-Chloro-5-fluoro-3-methoxybenzonitrile (Predicted) 5-Bromo-2,3-difluorobenzonitrile
LogP (Lipophilicity) ~2.1 (moderate) 2.8 (higher due to Br)
CYP Inhibition Low (methoxy reduces binding) CYP2C19/CYP3A4 inhibition
Solubility (ESOL) ~0.1 mg/mL (aqueous) 0.05 mg/mL (lower with Br/F)

Implications :

  • The methoxy group in the target compound may reduce CYP enzyme inhibition compared to brominated analogs, suggesting a safer metabolic profile.
  • Lower logP than brominated analogs indicates better aqueous solubility, favoring oral bioavailability.

Hazard and Environmental Impact

  • 2-Chloro-5-(trifluoromethyl)benzonitrile () is classified as toxic to aquatic life (R51/53). The trifluoromethyl group’s persistence in ecosystems raises concerns.
  • Target compound: No direct hazard data is available, but its chlorine and fluorine content necessitates cautious disposal to avoid bioaccumulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-fluoro-3-methoxybenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. For example, nucleophilic substitution reactions using sodium hydroxide or potassium hydroxide under controlled temperatures (e.g., 60–80°C) can introduce chloro and methoxy groups. Catalysts like palladium or copper complexes may enhance fluorination efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers validate the structural identity of 2-chloro-5-fluoro-3-methoxybenzonitrile experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C3, chloro at C2).
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at 199.6 g/mol) and detect impurities.
  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2230 cm1^{-1}) .

Q. What solvents and storage conditions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for reactions requiring polar aprotic solvents. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity of electrophilic substitution in derivatives of 2-chloro-5-fluoro-3-methoxybenzonitrile?

  • Methodological Answer : The electron-withdrawing nitrile and chloro groups direct electrophiles to the para position relative to the methoxy group. Computational modeling (DFT calculations) can predict reactivity trends. For example, trifluoromethylation at C5 may require Lewis acids like BF3_3 to stabilize transition states .

Q. What strategies are effective in designing bioactive analogs of this compound for targeting neurotrophic receptors?

  • Methodological Answer : Introduce bioisosteres (e.g., replacing -CN with -CF3_3) to enhance lipophilicity and blood-brain barrier penetration. Structure-activity relationship (SAR) studies using in vitro assays (e.g., SH-SY5Y cell lines) can evaluate neurotrophic activity. Docking simulations with TrkA/B receptors guide rational design .

Q. How can researchers analyze degradation pathways of 2-chloro-5-fluoro-3-methoxybenzonitrile under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard lab conditions .

Q. What role does this compound play in synthesizing agrochemical intermediates, and how can its reactivity be tailored for specific applications?

  • Methodological Answer : As a building block, it can be coupled with heterocycles (e.g., pyridine or triazole) via Suzuki-Miyaura cross-coupling to create herbicides. Optimize reaction conditions (e.g., Pd(OAc)2_2, K2_2CO3_3, DMF/H2_2O) to control regiochemistry and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.